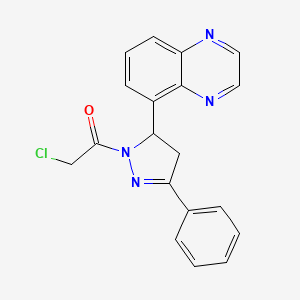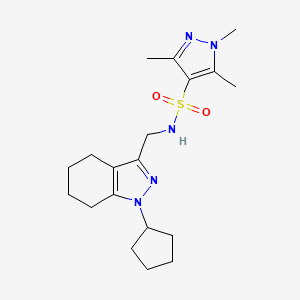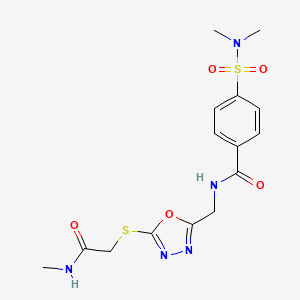
N-(3-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as MTUC, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. MTUC belongs to the thiazole-4-carboxamide family and has a molecular weight of 408.51 g/mol.
Wissenschaftliche Forschungsanwendungen
Photoreactions and Metabolism
- Photoreactions : The photoreactions of thiazole derivatives like 2-(4-thiazolyl)-1H-benzimidazole have been studied, revealing products such as thiazole-4-(N-carbomethoxy)-carboxamide and other compounds upon photolysis in methanol. These studies help understand the photochemical behavior of thiazole compounds (Mahran, Sidky, & Wamhoff, 1983).
- Metabolic Pathways : Research into the metabolism of thiazoles, such as 2-(p-methoxyphenyl)-4-methylthiazole, has identified various metabolites, including thioamides as ring cleavage products. These studies are significant for understanding the biological transformation and potential toxicity of thiazole compounds (Mizutani, Yoshida, & Kawazoe, 1994).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Thiazole derivatives have been evaluated for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. Studies demonstrate the potential of these compounds in protecting metals from corrosion, a significant application in material science and engineering (Khaled & Amin, 2009).
Pharmaceutical Research and Development
- Antimicrobial Activity : Several thiazole derivatives have shown promising antimicrobial properties against various bacterial strains, highlighting their potential in developing new antibacterial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
- Anticancer Properties : The synthesis and evaluation of thiazole derivatives for cytotoxicity against human cancer cell lines have been conducted, showing potential in cancer treatment research (Kumar et al., 2011).
- Antiviral Activity : Thiazole C-nucleosides have been synthesized and tested for activity against various viruses, including herpes and influenza, suggesting their utility in antiviral drug development (Srivastava et al., 1977).
Chemical Synthesis and Fluorescence
- Novel Compound Synthesis : The synthesis of new chemical structures like thiazolidine-2,4-dione carboxamide derivatives highlights the versatility of thiazole compounds in creating diverse molecular frameworks (Alhameed et al., 2019).
- Fluorescent Dyes : Thiazole derivatives have been used in synthesizing fluorescent dyes, displaying potential in applications like biological labeling and optical materials (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14-5-3-7-16(11-14)23-20(27)25-21-24-18(13-29-21)19(26)22-10-9-15-6-4-8-17(12-15)28-2/h3-8,11-13H,9-10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEFMYXLGJBJCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2358081.png)
![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid](/img/structure/B2358082.png)
![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)

![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)
![1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide](/img/structure/B2358088.png)


![(1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2358095.png)
![2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2358096.png)